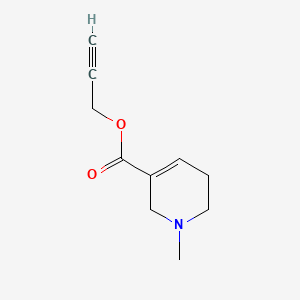

Arecaidine propargyl ester

Beschreibung

Contextualization within Areca Alkaloid Research

The study of areca alkaloids, naturally occurring compounds in the fruit of the Areca catechu palm, has a long history. mdpi.comwikipedia.org The principal alkaloids include arecoline (B194364), arecaidine (B1214280), guvacine, and guvacoline, with arecoline being the most abundant and pharmacologically active. mdpi.comacs.org These alkaloids are known for their effects on the cholinergic system, acting as agonists at muscarinic and nicotinic acetylcholine (B1216132) receptors. wikipedia.orgnih.gov Arecoline, in particular, has been investigated for a range of effects, including stimulation, cognitive enhancement, and impacts on the digestive and cardiovascular systems. wikipedia.orgekb.eg Research into these natural alkaloids has paved the way for the development of synthetic derivatives like APE, which are designed to exhibit more specific interactions with receptor subtypes, thereby allowing for more precise pharmacological investigation. nih.govthieme-connect.com

Historical Development of Synthetic Areca Alkaloid Derivatives

The synthesis of derivatives of areca alkaloids is not a new endeavor. Arecoline itself was first isolated in 1888, and its synthesis was proposed shortly after in 1891. wikipedia.org Historically, modifications of the arecoline structure have been undertaken to explore structure-activity relationships and to develop compounds with potential therapeutic applications or as research tools. nih.gov The development of arecaidine esters, including APE, represents a more targeted approach to creating ligands for muscarinic acetylcholine receptors (mAChRs). nih.govglpbio.com Researchers have systematically modified the ester side chain of the arecaidine molecule to investigate how these changes affect potency and selectivity for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5). nih.govthieme-connect.com This has led to the creation of a series of analogues, such as arecaidine 2-butynyl and 2-pentynyl esters, which have been compared to APE to understand the structural requirements for receptor binding and activation. nih.gov

Academic Significance and Current Research Trajectories for Arecaidine Propargyl Ester

The primary academic significance of this compound lies in its role as a selective agonist for the M2 muscarinic acetylcholine receptor. glpbio.comcaymanchem.com This selectivity allows researchers to investigate the specific functions and signaling pathways associated with the M2 receptor subtype. glpbio.comcaymanchem.com Current research trajectories for APE encompass several areas. It is utilized in cardiovascular research to study the effects of M2 receptor activation on heart rate and blood pressure. glpbio.comcaymanchem.commedchemexpress.com Studies have shown that APE can decrease mean arterial blood pressure in animal models. glpbio.comcaymanchem.com Another significant area of research is in oncology, specifically investigating the cytotoxic effects mediated by M2 receptor activation in certain cancer cell lines, such as human glioblastoma. glpbio.comcaymanchem.com Research has indicated that APE can induce apoptosis and the production of reactive oxygen species in these cells. glpbio.comcaymanchem.com Furthermore, APE has been explored as a potential, though problematic, candidate for studying Alzheimer's disease, a condition where cholinergic deficits are a key feature. nih.govtocris.com However, its cardiovascular side effects are a significant consideration in this context. nih.gov

Overview of Research Domains and Methodological Approaches

The study of this compound employs a variety of research domains and methodological approaches to elucidate its pharmacological profile.

Research Domains:

Cardiovascular Pharmacology: Investigating the effects on heart tissue and blood pressure. caymanchem.commedchemexpress.comabcam.com

Neuroscience: Exploring its action on muscarinic receptors within the central and peripheral nervous systems. nih.govabcam.com

Oncology and Cell Biology: Studying its impact on cancer cells, particularly apoptosis and cell signaling pathways. glpbio.comcaymanchem.comabcam.com

Biochemistry and Receptor Pharmacology: Characterizing its binding affinities and functional activity at different muscarinic receptor subtypes. thieme-connect.comcaymanchem.com

Methodological Approaches:

In Vitro Assays: These include receptor binding assays using cells expressing specific human muscarinic receptor subtypes (e.g., CHO cells) to determine binding affinities (Ki values). glpbio.comcaymanchem.com Functional assays on isolated tissues, such as guinea pig atrium and ileum, are used to measure agonist potency (pD2 or -log EC50 values) and efficacy. nih.govcaymanchem.comscispace.com

Electrophysiology: Techniques like patch clamp are used on isolated cells, such as atrial myocytes, to study the ionic mechanisms underlying APE's effects, for instance, its activation of muscarinic K+ channels. nih.gov

In Vivo Studies: Animal models, such as cats and rats, are used to investigate the systemic effects of APE on physiological parameters like blood pressure and heart rate. nih.govglpbio.comcaymanchem.com

Cell Culture: Human cell lines, such as U87 and U251 glioblastoma cells, are used to study cellular mechanisms like apoptosis and reactive oxygen species production. glpbio.comcaymanchem.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid, 2-propyn-1-yl ester | caymanchem.com |

| Synonym | APE | caymanchem.com |

| Molecular Formula | C₁₀H₁₃NO₂ | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| CAS Number | 35516-99-5 | nih.gov |

Table 2: In Vitro Pharmacological Profile of this compound

| Parameter | Value | System/Assay | Source(s) |

|---|---|---|---|

| M₂ Receptor Binding Affinity (Ki) | 0.0871 µM | CHO cells expressing human M₂ mAChRs | glpbio.comcaymanchem.com |

| M₁ Receptor Binding Affinity (Ki) | 1.23 µM | CHO cells expressing human M₁ mAChRs | glpbio.comcaymanchem.com |

| M₃ Receptor Binding Affinity (Ki) | 0.851 µM | CHO cells expressing human M₃ mAChRs | glpbio.comcaymanchem.com |

| M₄ Receptor Binding Affinity (Ki) | 0.977 µM | CHO cells expressing human M₄ mAChRs | glpbio.comcaymanchem.com |

| M₅ Receptor Binding Affinity (Ki) | 0.933 µM | CHO cells expressing human M₅ mAChRs | glpbio.comcaymanchem.com |

| Agonist Potency (pD₂) | 8.67 | Isolated guinea pig atrium | glpbio.comcaymanchem.com |

| Agonist Potency (-log EC₅₀) | 8.22 | Guinea-pig isolated atria (M₂ receptors) | nih.govscispace.com |

| Agonist Potency (-log EC₅₀) | 7.77 | Guinea-pig isolated ileum (M₂ receptors) | nih.govscispace.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-7-13-10(12)9-5-4-6-11(2)8-9/h1,5H,4,6-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHRJZBOFYIKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274358 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35516-99-5 | |

| Record name | Arecaidine propargyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Arecaidine Propargyl Ester

Precursor Chemistry and Starting Materials

The foundation of synthesizing arecaidine (B1214280) propargyl ester lies in the efficient preparation of its core components: arecaidine and propargyl alcohol.

Synthesis of Arecaidine and Related Intermediates

Arecaidine, or 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid, is a key precursor. drugfuture.com It can be isolated from the seeds of the Areca catechu L., commonly known as the betel nut palm. drugfuture.com Synthetic routes to arecaidine have also been developed. One modern approach starts from nicotinic acid methyl ester and methyl iodide. iarc.fr An older patented method also exists, though it is considered less favorable than contemporary syntheses. wikipedia.org Another synthetic pathway involves a double Mannich reaction with methylamine, acetaldehyde, and formaldehyde, leading to an oxime intermediate which is then converted to the nitrile and subsequently the methyl ester. wikipedia.org

Arecaidine itself is an intermediate in the metabolism of arecoline (B194364), another major alkaloid found in areca nuts. nih.gov

Role of Arecoline Hydrolysis in Arecaidine Production

A primary and significant route to obtaining arecaidine is through the hydrolysis of arecoline. wikipedia.orgha.org.hk Arecoline, the methyl ester of arecaidine, is the principal active component in areca nuts. wikipedia.org The hydrolysis of the ester linkage in arecoline yields arecaidine. ekb.eg This conversion is a major metabolic pathway in vivo, mediated by carboxylesterase enzymes in the liver and kidneys. wikipedia.orgnih.govacs.org

Traditionally, the practice of chewing areca nut with slaked lime (calcium hydroxide) facilitates this hydrolysis, converting a substantial portion of the arecoline to arecaidine. wikipedia.org In a laboratory or industrial setting, this hydrolysis can be replicated to produce arecaidine from the more abundant arecoline. This process is a key step in providing the carboxylic acid necessary for subsequent esterification.

| Compound Name | Role in Synthesis | Source/Method of Production |

|---|---|---|

| Arecoline | Starting material for arecaidine | Extraction from Areca catechu nuts iarc.fr |

| Arecaidine | Carboxylic acid precursor | Hydrolysis of arecoline wikipedia.orgha.org.hk, direct synthesis iarc.frwikipedia.org |

| Propargyl Alcohol | Alcohol for esterification | Commercially available |

| Nicotinic Acid | Starting material for synthetic arecoline | Commercially available iarc.fr |

Propargyl Alcohol in Esterification Reactions

Propargyl alcohol (prop-2-yn-1-ol) is the second key component required for the synthesis of arecaidine propargyl ester. It is a commercially available alcohol containing a terminal alkyne functional group. This "clickable" alkyne group is of significant interest in medicinal chemistry for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile linkage of the ester to other molecules. taylorandfrancis.com Propargyl alcohol is utilized in various esterification reactions with carboxylic acids to form propargyl esters. taylorandfrancis.comnih.gov

Esterification Strategies and Reaction Optimization

The final step in the synthesis is the formation of the ester bond between arecaidine and propargyl alcohol. Several standard organic chemistry methods can be employed for this purpose.

Direct Esterification Techniques

Direct esterification, such as the Fischer esterification, involves reacting a carboxylic acid (arecaidine) with an alcohol (propargyl alcohol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. umn.educhemguide.co.uk The reaction is generally heated to drive the equilibrium towards the ester product. chemguide.co.uk

However, attempts to esterify amino acids with propargyl alcohol using catalytic p-toluenesulfonic acid or thionyl chloride (SOCl₂) have been reported as unsuccessful. nih.gov A successful method for introducing propargyl esters onto free amino acids involves treatment with propargyl alcohol saturated with dry hydrogen chloride (HCl) gas. nih.govnih.gov Given the structural similarities between arecaidine and amino acids, this method presents a viable strategy. It is crucial to note that reactions involving propargyl alcohol and strong acids like sulfuric acid can be hazardous and have the potential to be explosive, requiring careful control of reaction conditions and scale. umn.edu

Utilization of Activated Carboxylic Acid Derivatives for Ester Formation

To overcome the challenges of direct esterification, arecaidine can be converted into a more reactive derivative prior to reaction with propargyl alcohol. These "activated" forms of the carboxylic acid facilitate the nucleophilic attack by the alcohol.

Common strategies include:

Acyl Chlorides : The carboxylic acid group of arecaidine can be converted to an acyl chloride by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. uobasrah.edu.iqlibretexts.orglibretexts.org The resulting arecaidine acyl chloride is highly reactive and will readily react with propargyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Acid Anhydrides : Arecaidine could be converted to a mixed or symmetric anhydride. Acid anhydrides react with alcohols, sometimes requiring heat or a catalyst, to form esters. uobasrah.edu.iqlibretexts.org

Coupling Reagents : A widely used and often milder method involves the use of coupling reagents. Reagents such as 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) in conjunction with a catalyst like 4-Dimethylaminopyridine (B28879) (4-DMAP) are effective for forming ester bonds. libretexts.orgmdpi.comnih.gov The carboxylic acid (arecaidine) reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the alcohol (propargyl alcohol) to yield the final ester. nih.gov For instance, the EDC-HCl/4-DMAP system has been successfully used for the esterification of arecaidine with various alcohols. nih.gov While CDI-mediated esterification of arecaidine has been reported, it sometimes results in low yields. mdpi.com

| Method | Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Esterification (Fischer-type) | Propargyl alcohol, strong acid catalyst (e.g., HCl, H₂SO₄) | Heating | Atom economical | Reversible reaction; harsh conditions; potential for side reactions and hazards nih.govumn.edu |

| Acyl Chloride Intermediate | 1. SOCl₂ or (COCl)₂ 2. Propargyl alcohol, base (e.g., pyridine) | Often at room temperature or below | High reactivity, drives reaction to completion libretexts.org | Requires an extra step; harsh reagents (SOCl₂); byproduct (HCl) needs neutralization libretexts.org |

| Coupling Reagent-Mediated | EDC-HCl/4-DMAP or DCC | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Mild conditions, high yields, good functional group tolerance nih.gov | Reagents can be expensive; byproducts (e.g., DCU) need to be removed libretexts.org |

Catalytic Systems in this compound Synthesis

The success of the direct esterification method hinges on the use of an appropriate catalytic system to activate the carboxylic acid. The most common and effective system for this type of transformation is a combination of a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.

N,N′-Dicyclohexylcarbodiimide (DCC) : Acts as the coupling agent, reacting with the carboxylic acid of arecaidine to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the hydroxyl group of propargyl alcohol.

4-Dimethylaminopyridine (DMAP) : Serves as a catalyst that accelerates the reaction. DMAP reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylated species, which is then attacked by the alcohol.

For syntheses following an acid-catalyzed esterification (Fischer esterification), a strong acid catalyst would be employed.

Acid Catalysts : Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be used to protonate the carbonyl oxygen of arecaidine, thereby increasing its electrophilicity and promoting reaction with propargyl alcohol.

The selection of the catalytic system often depends on the desired reaction conditions, such as temperature and solvent choice, with the DCC/DMAP system generally allowing for milder conditions.

| Catalytic System | Reaction Type | Role of Components | Typical Solvent | Source |

| DCC / DMAP | Direct Esterification (Coupling) | DCC: Coupling Agent; DMAP: Catalyst | Dichloromethane (DCM) | |

| p-Toluenesulfonic Acid | Fischer Esterification | Acid Catalyst | Toluene | |

| Sulfuric Acid | Fischer Esterification | Acid Catalyst | Toluene or Dichloromethane |

Purification and Isolation Protocols

Following synthesis, the crude product of this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques involving chromatography and crystallization are employed.

Chromatographic Separation Methods

Chromatography is a primary tool for the purification of this compound and its analogues.

Silica (B1680970) Gel Chromatography : This is a widely used method for purifying compounds of moderate polarity. For the closely related arecaidine but-2-ynyl ester, purification is achieved using a silica gel column with a mobile phase consisting of an ethyl acetate (B1210297)/hexane mixture. This system effectively separates the desired ester from nonpolar and highly polar impurities.

Affinity Chromatography : Specific literature mentions the use of affinity chromatography for the purification of this compound, suggesting a highly selective method possibly utilizing immobilized target receptors or enzymes to isolate the compound. bvsalud.org

Analytical Chromatography : While used for determination rather than bulk purification, methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are noted in the literature for the analysis of this compound and related compounds, confirming their suitability for chromatographic processes. thegoodscentscompany.com

| Method | Stationary Phase | Mobile Phase / Eluent | Purpose | Source |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane | Preparative Purification | |

| Affinity Chromatography | Specific Ligand (e.g., Receptor) | Not specified | High-Selectivity Purification | bvsalud.org |

| Gas Chromatography (GC) | Not specified | Not specified | Analytical Determination | thegoodscentscompany.com |

Crystallization and Recrystallization Procedures

Crystallization is a crucial final step to achieve high purity, particularly for obtaining a stable, solid form of the compound, often as a salt.

For the tosylate salt of the related arecaidine but-2-ynyl ester, crystallization from a binary solvent system is effective. The procedure involves dissolving the crude salt in a solvent in which it is moderately soluble at a higher temperature (like ethanol) and then adding a solvent in which it is poorly soluble (an anti-solvent, like diethyl ether) to induce precipitation of the pure crystalline solid upon cooling. This technique is standard for purifying organic salts and would be directly applicable to this compound salts, such as its hydrobromide or tosylate form. tocris.com

| Procedure | Solvent System | Purpose | Applicable Form | Source |

| Recrystallization | Ethanol / Diethyl Ether | Enhances purity | Tosylate Salt |

Biochemical and Molecular Interaction Studies of Arecaidine Propargyl Ester

Enzyme Modulation and Inhibition Profiles

Arecaidine (B1214280) propargyl ester (APE) is recognized primarily for its activity as a muscarinic acetylcholine receptor agonist. medchemexpress.comfrontiersin.org Its interactions with various enzymatic systems are a key area of research to understand its broader pharmacological profile.

Cholinesterase Interaction Kinetics (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The primary mechanism of Arecaidine propargyl ester is centered on its role as a direct agonist at muscarinic acetylcholine receptors, particularly with a preference for the M2 subtype. frontiersin.org The available scientific literature does not provide direct kinetic data, such as IC50 or Ki values, for the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. While some muscarinic agonists, like oxotremorine, have been shown to inhibit acetylcholinesterase, this action is not a documented primary mechanism for APE. frontiersin.org Research has focused on its receptor binding and downstream signaling rather than on direct enzymatic inhibition of cholinesterases. researchgate.netnih.govnih.gov

Inhibition of Gamma-Aminobutyric Acid (GABA) Transporters

The precursor compound, arecaidine, is a known inhibitor of GABA uptake. csic.es However, this activity has not been documented for its derivative, this compound. Scientific investigations into APE have centered on its cholinergic properties. csic.es Literature discussing both APE and GABA transporters does so in separate contexts, without suggesting that APE itself is a direct inhibitor of the GABA transporter (GAT). csic.esneu.edu

Other Enzymatic System Modulations

Research has demonstrated that this compound modulates key intracellular signaling pathways. In various cell models, including Schwann cells and glioblastoma cancer stem cells, APE treatment leads to the negative modulation of the PI3K/Akt/mTORC1 signaling axis. mdpi.commdpi.com This pathway is crucial for regulating cell proliferation and survival. The activation of the M2 muscarinic receptor by APE has been shown to downregulate this pathway, which can contribute to an inhibition of cell proliferation. mdpi.commdpi.com

Furthermore, in the context of drug resistance in cancer cells, APE has been shown to downregulate the expression of ATP-binding cassette (ABC) efflux pumps. researchgate.net These transporters are often responsible for multidrug resistance in tumors, and their downregulation may represent a mechanism to counteract chemoresistance in cancer cells. researchgate.net

Mechanisms of Cellular Modulation (In Vitro Studies)

In vitro studies have been pivotal in elucidating the cellular mechanisms through which this compound exerts its effects, particularly in cancer cell models. The compound has been shown to influence critical cellular processes such as apoptosis and cell cycle progression. researchgate.netresearchgate.net

Induction of Apoptosis in Cellular Models

This compound has been identified as an inducer of apoptosis in several cancer cell lines. researchgate.netresearchgate.net In human glioblastoma cell lines U87 and U251, treatment with APE at a concentration of 100 µM induces apoptosis. mdpi.com This pro-apoptotic effect is often accompanied by the production of reactive oxygen species (ROS). The activation of M2 muscarinic receptors by APE is linked to these cytotoxic and genotoxic effects. mdpi.comresearchgate.net

In studies on human ovarian carcinoma, APE treatment was found to increase cell death, with the induction of apoptosis confirmed by the detection of cleaved caspase-3. uniroma1.it This effect was observed in a dose-dependent manner in iOSE and TOV-21G ovarian cell lines, although the SKOV-3 cell line did not show significant activation of caspase-3, indicating cell-type specific responses. uniroma1.it

Table 1: Apoptotic Effects of this compound in Cellular Models

| Cell Line | Cancer Type | Apoptotic Effect | Citation |

|---|---|---|---|

| U87 | Glioblastoma | Induces apoptosis and ROS production. | mdpi.com |

| U251 | Glioblastoma | Induces apoptosis and ROS production. | mdpi.comresearchgate.net |

| TOV-21G | Ovarian Carcinoma | Induces apoptosis (cleaved caspase-3 detected). | uniroma1.it |

| SKOV-3 | Ovarian Carcinoma | No significant activation of caspase-3 observed. | uniroma1.it |

| iOSE | Immortalized Ovarian Surface Epithelium | Induces apoptosis in a dose-dependent manner. | uniroma1.it |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A prominent cellular effect of this compound is its ability to halt cell cycle progression. researchgate.net In multiple cancer cell lines, APE treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net This has been demonstrated in human ovarian carcinoma cell lines (SKOV-3 and TOV-21G) and the U251 glioblastoma cell line. researchgate.netuniroma1.itresearchgate.net This arrest at the G2/M checkpoint prevents the cells from proceeding into mitosis, thereby inhibiting proliferation.

Interestingly, the specific phase of arrest can be cell-type dependent. While many cell lines arrest in G2/M, studies have shown that in the U87 glioblastoma cell line, M2 receptor activation can lead to an accumulation of cells primarily in the G1 phase. researchgate.netresearchgate.net In addition to the arrest, APE has also been found to increase the percentage of abnormal mitoses, suggesting an interference with the proper execution of the mitotic phase. researchgate.netuniroma1.it

Table 2: Effects of this compound on Cell Cycle Progression

| Cell Line | Cancer Type | Observed Effect | Citation |

|---|---|---|---|

| U251 | Glioblastoma | Arrest in G2/M phase. | researchgate.netresearchgate.net |

| U87 | Glioblastoma | Accumulation in G1 phase. | researchgate.netresearchgate.net |

| TOV-21G | Ovarian Carcinoma | Accumulation in G2/M phase. | uniroma1.it |

| SKOV-3 | Ovarian Carcinoma | Accumulation in G2/M phase. | uniroma1.it |

Reactive Oxygen Species (ROS) Production in Cell Lines

Studies have shown that this compound can induce the production of reactive oxygen species (ROS) in certain cancer cell lines. Specifically, in U87 and U251 glioblastoma cells, treatment with this compound at a concentration of 100 μM resulted in an increase in ROS levels. targetmol.combiorbyt.com This induction of ROS has also been observed in ovarian cancer cells at specific concentrations, suggesting a potential mechanism for its anti-tumor activity. medchemexpress.com The generation of ROS can lead to cellular stress and damage, contributing to apoptosis or other cellular responses. medchemexpress.com

Modulation of Cellular Proliferation and Viability

A significant body of research has focused on the effects of this compound on cellular proliferation and viability, particularly in cancer cells.

Glioblastoma: In glioblastoma cell lines (U87 and U251) and glioblastoma stem cells (GSCs), this compound has been shown to inhibit cell proliferation and reduce cell survival. researchgate.netresearchgate.netprobiologists.com This effect is mediated through the activation of M2 muscarinic receptors and leads to an arrest of the cell cycle. researchgate.netresearchgate.net

Ovarian Cancer: In vitro studies on ovarian cancer cells have demonstrated that this compound can decrease the number of viable cells. medchemexpress.com Cells with higher levels of M2 receptors appear to be more sensitive to this treatment. researchgate.net

Breast Cancer: When combined with the chemotherapeutic agent paclitaxel (B517696), this compound reduces the viability of MDA-MB-231 triple-negative breast cancer cells. biorxiv.orgplos.orgmdpi.com This combination therapy has been shown to be more effective than either agent alone. biorxiv.orgplos.org

Neuroblastoma: In neuroblastoma cell lines, including drug-resistant subclones, this compound has been observed to inhibit cell proliferation in a dose-dependent manner. uniroma1.it It can induce cell cycle arrest at different phases depending on the cell line. uniroma1.it

Bladder Cancer: The M2 agonist arecaidine, a related compound, has been shown to suppress the proliferation of bladder cancer cells. probiologists.com

Non-Cancerous Cells: In contrast to its effects on cancer cells, the impact on non-cancerous cells appears to be different. For instance, in human Schwann cells, activation of the M2 receptor by this compound leads to decreased cell proliferation and promotes differentiation. mdpi.com Similarly, in rat adipose-derived stem cells, M2 receptor activation inhibits cell proliferation. unimi.it

The anti-proliferative effects of this compound are often dose- and time-dependent. researchgate.netresearchgate.net

Table 1: Effects of this compound on Cellular Proliferation and Viability

| Cell Type | Effect | Notes |

| Glioblastoma (U87, U251) | Decreased proliferation and survival researchgate.netresearchgate.netprobiologists.com | Mediated by M2 receptor activation, leading to cell cycle arrest. researchgate.netresearchgate.net |

| Ovarian Cancer | Reduced cell number medchemexpress.com | Higher M2 receptor levels correlate with increased sensitivity. researchgate.net |

| Breast Cancer (MDA-MB-231) | Reduced viability (in combination with paclitaxel) biorxiv.orgplos.orgmdpi.com | Downregulates expression of drug transporters and EGFR. biorxiv.orgplos.org |

| Neuroblastoma | Inhibited proliferation uniroma1.it | Induces cell cycle arrest. uniroma1.it |

| Human Schwann Cells | Decreased proliferation, promoted differentiation mdpi.com | M2 receptor activation is key. mdpi.com |

| Rat Adipose-Derived Stem Cells | Inhibited proliferation unimi.it | Mediated by M2 receptor activation. unimi.it |

Influence on Cellular Migration and Invasion (In Vitro)

This compound has demonstrated the ability to inhibit the migration and invasion of various cancer cells in vitro.

Bladder Cancer: In the 5637 bladder cancer cell line, arecaidine was shown to significantly decrease the number of migrated cells. researchgate.net

Breast Cancer: In MDA-MB-231 breast cancer cells, the combination of paclitaxel and this compound inhibited tumor cell migration in a wound healing assay. biorxiv.orgplos.org This effect was reversible with the addition of a muscarinic antagonist. biorxiv.orgplos.org

Glioblastoma: While direct studies on the effect of this compound on glioblastoma cell migration are less detailed, the broader context of M2 receptor activation suggests a potential inhibitory role. probiologists.com

Rat Adipose-Derived Stem Cells: M2 receptor activation by this compound also leads to the inhibition of migration in these non-cancerous stem cells. unimi.it

Table 2: Influence of this compound on In Vitro Cellular Migration

| Cell Line | Effect | Experimental Assay |

| 5637 (Bladder Cancer) | Decreased migration researchgate.net | Transwell migration assay researchgate.net |

| MDA-MB-231 (Breast Cancer) | Inhibited migration (with paclitaxel) biorxiv.orgplos.org | Wound healing assay biorxiv.orgplos.org |

| Rat Adipose-Derived Stem Cells | Inhibited migration unimi.it | Not specified |

Effects on Specific Signaling Pathways (e.g., PI3K/AKT, MAPK, NRG1/erbB)

The cellular effects of this compound are mediated through the modulation of specific intracellular signaling pathways.

PI3K/AKT Pathway: The activation of M2 receptors by this compound has been shown to negatively modulate the PI3K/AKT/mTORC1 signaling axis. mdpi.comresearchgate.net This pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased cell growth. mdpi.comwjgnet.com In glioblastoma cells, downregulation of the PI3K/AKT pathway is associated with the anti-proliferative effects of the compound. mdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation. researchgate.net While the direct effects of this compound on this pathway are part of ongoing research, the involvement of G protein-coupled receptors like the M2 receptor in MAPK signaling is well-established. researchgate.netnih.gov

Metabolic Transformations (In Vitro and Non-Human Models)

The metabolism of this compound, and its parent compound arecoline (B194364), has been investigated to understand its biotransformation and the generation of metabolites.

Ester Hydrolysis and Metabolite Generation

The primary metabolic pathway for arecoline, the parent compound of this compound, is the hydrolysis of its ester group. scispace.com This reaction is primarily carried out by carboxylesterases, converting arecoline to arecaidine. nih.govnih.gov In mouse liver homogenates, this hydrolysis is rapid and efficient. nih.gov While specific studies on the hydrolysis of the propargyl ester group of this compound are less common, it is presumed to undergo a similar enzymatic cleavage. wgtn.ac.nz

Following oral or intraperitoneal administration in mice, arecoline is metabolized into several compounds, including arecaidine, arecoline N-oxide, and N-methylnipecotic acid. nih.gov Arecaidine itself is also metabolized, with a significant portion being converted to N-methylnipecotic acid. nih.gov

Oxidative Metabolism and Conjugation Pathways

In addition to hydrolysis, oxidative metabolism plays a role in the biotransformation of areca-derived alkaloids. Arecoline can be converted to arecoline N-oxide by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3 in humans. nih.govresearchgate.net

Further metabolic steps involve conjugation reactions. Metabolites such as arecaidinylglycine, arecaidinylglycerol, and mercapturic acid derivatives of both arecoline and arecaidine have been identified in mouse urine, indicating the involvement of glycine (B1666218) conjugation, glyceride formation, and the mercapturic acid pathway in their detoxification and excretion. nih.gov

Identification of Novel Metabolites

While direct metabolic studies on this compound are not extensively available in the reviewed scientific literature, its biotransformation is predicted to involve initial hydrolysis of the ester bond. This enzymatic cleavage would release arecaidine and a propargyl alcohol moiety. The subsequent metabolism would then proceed based on the known pathways for arecaidine.

Studies on the metabolism of arecaidine, a primary alkaloid of the areca nut, have identified several key metabolites. The metabolic fate of arecaidine is intertwined with that of arecoline, another major areca nut alkaloid, as arecaidine itself is a primary metabolite of arecoline. researchgate.net

The biotransformation of arecaidine in vivo leads to the formation of a number of downstream products. Research has identified that arecaidine shares six metabolites with arecoline. researchgate.net A significant metabolic pathway for arecaidine is its reduction to N-methylnipecotic acid. researchgate.net Furthermore, arecaidine can undergo conjugation reactions, forming conjugates with glycine, glycerol, and mercapturic acid. ekb.eg N-oxidation is another metabolic route, resulting in the formation of arecaidine N-oxide. researchgate.netekb.eg

A comprehensive study of areca alkaloid metabolism in mice identified a range of metabolites following the administration of arecoline and arecaidine. The metabolites derived from arecaidine are detailed in the table below.

Table 1: Identified Metabolites of Arecaidine

| Metabolite Name | Metabolic Pathway | Reference |

| Arecaidine N-oxide | N-Oxidation | researchgate.netekb.eg |

| N-methylnipecotic acid | Reduction of the double bond | researchgate.netekb.eg |

| Arecaidinylglycine | Glycine Conjugation | researchgate.net |

| Arecaidinylglycerol | Glycerol Conjugation | researchgate.net |

| Arecaidine mercapturic acid | Mercapturic Acid Conjugation | researchgate.net |

| N-methylnipecotylglycine | Further metabolism of N-methylnipecotic acid | researchgate.net |

These findings indicate that the metabolism of arecaidine is a multifaceted process involving oxidation, reduction, and conjugation reactions, leading to a variety of excretable compounds.

Structure Activity Relationship Sar Investigations

Influence of the Propargyl Ester Moiety on Receptor/Enzyme Interactions

The propargyl ester group of arecaidine (B1214280) propargyl ester is a critical determinant of its biological activity. Modifications to this part of the molecule have been shown to drastically alter its potency and efficacy at muscarinic receptors.

Conformational Analysis and Molecular Flexibility

While specific conformational analysis studies on arecaidine propargyl ester are not extensively detailed in the available literature, broader investigations into arecaidine esters provide valuable context. The conformational behavior of the onium center (the protonated or quaternized nitrogen) in the arecaidine core is crucial for muscarinic potency. nih.gov Quantum chemical calculations on related arecaidine esters suggest that the spatial arrangement of the cationic head is a key factor in receptor interaction. nih.gov The propargyl group, being relatively rigid due to the triple bond, likely limits the conformational flexibility of the ester side chain, potentially favoring a specific orientation for optimal receptor binding. Docking studies on other hydroxylated arecaidine esters indicate that the tetrahydropyridine (B1245486) part of the molecule may not engage in significant interactions with the receptor, suggesting the ester moiety plays a more direct role in binding. nih.gov

Lipophilicity and Steric Effects

The lipophilicity and steric bulk of the ester side chain significantly influence the pharmacological activity of this compound and its analogs. Increasing the length of the alkynyl chain in the ester moiety has been shown to impact potency. For instance, arecaidine 2-butynyl and 2-pentynyl esters are roughly equipotent with this compound at M1 and M2 muscarinic receptors. nih.govnih.gov However, extending the chain to a 2-hexynyl derivative leads to a decrease in potency by about an order of magnitude. nih.govnih.gov The 2-heptynyl ester derivative shows no agonist activity, indicating a steric limit for the receptor's binding pocket. nih.govnih.gov

Furthermore, the introduction of a bulky group, such as a phenyl group, on the propargyl ester side chain eliminates agonist actions. nih.govnih.gov Shifting the triple bond from the 2-position to the 3-position and introducing a bulky substituent at the 1-position of the ester side chain can convert the compound from an agonist to a competitive antagonist. nih.govnih.gov This highlights the critical role of steric factors in determining the nature of the ligand-receptor interaction.

Impact of the Arecaidine Core Structure on Biochemical Activity

The arecaidine core, a tertiary amine, is fundamental to the molecule's activity as a muscarinic agonist. This structural motif is a common feature in many compounds targeting mAChRs. The nitrogen atom in the tetrahydropyridine ring is basic and exists in a protonated, cationic form at physiological pH, which is a crucial feature for interaction with the anionic site of the muscarinic receptor. Arecoline (B194364), a closely related natural alkaloid, serves as an important lead compound in the design of muscarinic agonists, underscoring the significance of this core structure. mdpi.comresearchgate.net While most SAR studies on this compound have focused on modifying the ester side chain, the arecaidine nucleus provides the essential scaffold for receptor recognition and activation.

Comparative SAR with Related Areca Alkaloids and Their Derivatives

This compound is a potent muscarinic agonist, and its activity can be contextualized by comparing it with other areca alkaloids and their derivatives. bio-techne.com The primary psychoactive alkaloids in the areca nut include arecoline, arecaidine, guvacine, and guvacoline. researchgate.netnih.gov Arecoline, the methyl ester of arecaidine, is a well-known muscarinic partial agonist. mdpi.com

Studies on analogues of this compound have revealed important SAR trends. As detailed in the table below, lengthening the alkynyl chain of the ester affects potency, and strategic placement of bulky groups can switch the compound's activity from agonistic to antagonistic.

| Compound | Modification from this compound | Effect on Muscarinic Receptor Activity (M2 in Guinea-Pig Atria) |

|---|---|---|

| This compound | Reference Compound | Potent Agonist (-log EC50 = 8.22) |

| Arecaidine 2-butynyl ester | Extended alkynyl chain (4 carbons) | Approximately equipotent to APE |

| Arecaidine 2-pentynyl ester | Extended alkynyl chain (5 carbons) | Approximately equipotent to APE |

| Arecaidine 2-hexynyl ester | Extended alkynyl chain (6 carbons) | Less potent than APE (-log EC50 = 6.80) |

| Arecaidine 2-heptynyl ester | Extended alkynyl chain (7 carbons) | No agonist action |

| Arecaidine 3-phenyl propargyl ester | Addition of a bulky phenyl group | No agonist action |

| Analogues with shifted triple bond and bulky group | Triple bond at position 3 and bulky group at position 1 of ester chain | Competitive Antagonists (pA2 from 4.9 to 7.3) |

Design Principles for Modulating Selectivity and Potency through Structural Modifications

The SAR investigations of this compound and its analogues have elucidated several key design principles for modulating their selectivity and potency as muscarinic receptor ligands.

Ester Chain Length: The length of the alkynyl ester chain is a critical factor for agonist potency. There appears to be an optimal length, as demonstrated by the equipotency of the 2-butynyl and 2-pentynyl esters and the decreased potency of the 2-hexynyl ester. nih.govnih.gov This suggests that the binding pocket has a specific size limitation.

Steric Bulk and Agonist/Antagonist Switch: The introduction of bulky substituents on the ester side chain can lead to a loss of agonist activity and the emergence of antagonist properties. nih.govnih.gov This is a common theme in muscarinic ligand design, where smaller molecules often act as agonists, while larger molecules with bulky groups tend to be antagonists. mdpi.com

Position of Unsaturation: The position of the triple bond in the ester moiety is crucial. Shifting the triple bond, in combination with the addition of bulky groups, is a strategy to convert agonists into antagonists. nih.govnih.gov

Rigidity for Selectivity: While not explicitly demonstrated for this compound itself, a general principle in muscarinic agonist design is that rigidifying the molecular structure can enhance receptor subtype selectivity. mdpi.com The relatively rigid propargyl group may contribute to the observed activity profile.

These principles provide a rational basis for the design of novel arecaidine-based compounds with tailored affinities and efficacies at different muscarinic receptor subtypes.

Analytical Methodologies for Arecaidine Propargyl Ester

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of arecaidine (B1214280) propargyl ester, providing the necessary separation from related compounds, potential metabolites, and matrix components. The choice of technique depends on the analytical goal, whether it is routine quantification or comprehensive metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of small-molecule compounds like arecaidine propargyl ester due to its versatility and wide range of available stationary and mobile phases. americanpharmaceuticalreview.com The development of a reliable HPLC method for APE would typically involve a systematic approach to optimize separation parameters and subsequent validation according to established guidelines.

Method Development: A common strategy for a compound with the polarity of APE is reversed-phase HPLC (RP-HPLC). americanpharmaceuticalreview.com The process involves selecting an appropriate column, mobile phase, and detector.

Stationary Phase: A C18 column is a frequent first choice, offering excellent retention for a wide range of organic molecules. ejgm.co.ukacs.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. ejgm.co.uknih.gov This allows for the effective separation of the target analyte from impurities with different polarities.

Detection: A Photodiode Array (PDA) or a standard UV-Vis detector is commonly used, set at a wavelength where APE exhibits significant absorbance. ejgm.co.uk

Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ejgm.co.uk Linearity is assessed by analyzing a series of standard solutions across a range of concentrations and plotting the detector response against concentration. ejgm.co.uk

Table 1: Representative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale/Reference Stationary Phase (Column) Reversed-Phase C18, 5 µm, 250 mm x 4.6 mm Standard for separating small organic molecules. [4, 21] Mobile Phase A: 0.1% Formic Acid in Water

B: Acetonitrile Provides good peak shape and is compatible with MS detection. Elution Mode Gradient Elution Ensures separation of compounds with varying polarities. Flow Rate 1.0 mL/min A typical flow rate for standard analytical columns. nih.gov Detection UV-Vis or PDA Detector (e.g., at 254 nm) Common detection wavelength for compounds with chromophores. nih.gov Injection Volume 20 µL Standard volume for HPLC analysis. nih.gov

Gas Chromatography (GC) presents a viable and precise alternative for the quantitative determination of this compound. A direct GC method has been developed and compared to a colorimetric assay, with the GC method proving to be more precise. nih.govresearchgate.net This technique is particularly useful due to the volatility of APE.

The method typically involves direct injection of the sample, using a suitable internal standard for accurate quantification. In one published study, arecoline (B194364) was used as the internal standard. nih.govresearchgate.net The utility of this GC assay was demonstrated in a stability study of APE in the aqueous humor of rabbits, highlighting its applicability to biological matrices. nih.gov

Table 2: Key Parameters for Gas Chromatography (GC) Quantification of this compound

Parameter Condition Reference Technique Direct Gas Chromatography [1, 8] Internal Standard Arecoline [1, 8] Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) Standard detectors for GC analysis. ejgm.co.uk Application Quantitative determination in pharmacological studies and biological fluids (e.g., aqueous humor). americanpharmaceuticalreview.com Precision Reported as more precise than the colorimetric method. [1, 8]

For highly sensitive and selective analysis, particularly in complex biological matrices like plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net While specific LC-MS/MS methods for APE are not extensively detailed in the literature, methods for the structurally related compounds arecoline and its primary metabolite arecaidine are well-established and provide a clear blueprint. nih.govnih.gov

Quantification: LC-MS/MS methods for quantification typically operate in the Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) and a characteristic product ion that is formed upon fragmentation. This highly specific transition allows for quantification even at very low concentrations with minimal interference from the matrix. nih.gov

Metabolite Identification: A metabolomic approach using Ultra-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (UPLC-TOFMS) has been successfully used to identify metabolites of the parent compound, arecaidine. nih.gov This technique provides high-resolution, accurate mass data, which allows for the determination of the elemental composition of potential metabolites. nih.gov By comparing the metabolic profile of treated subjects with controls, novel metabolites can be identified. For instance, studies on arecaidine have identified metabolites such as arecaidine mercapturic acid. nih.gov A similar approach could be applied to identify the metabolic fate of the propargyl ester moiety of APE.

Table 3: Postulated LC-MS/MS Transitions for this compound and a Key Metabolite

Compound Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z) Notes This compound (APE) 180.1 Postulated based on structure The precursor ion is calculated from the molecular formula C₁₀H₁₃NO₂. ejgm.co.uk Arecaidine 142.2 44.2 This is the primary metabolite resulting from hydrolysis of the ester bond. Transition data from published methods.

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are indispensable for both quantifying APE and confirming its chemical structure. These techniques are often coupled with chromatographic systems but can also be used in standalone applications.

UV-Visible spectroscopy is a robust and accessible technique for the quantification of APE. Its application is twofold: as a primary detection method in HPLC and as the basis for colorimetric assays.

HPLC Detection: In HPLC systems, a UV-Vis detector is used to monitor the column effluent. americanpharmaceuticalreview.com The absorbance is measured at a specific wavelength, and the resulting peak area is proportional to the amount of the compound, allowing for quantification against a standard curve. ejgm.co.uk

Colorimetric Assay: A quantitative colorimetric method for APE has been developed based on the formation of a ferric(III)-hydroxamic acid complex. nih.gov This reaction produces a colored product whose concentration can be measured with a spectrophotometer, providing a simple way to determine the quantity of APE. nih.govresearchgate.net However, this method was found to be less precise than the GC method. nih.gov

Mass Spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is unparalleled in its ability to provide structural information and perform highly sensitive trace analysis.

Structural Elucidation: High-resolution mass spectrometry (HRMS), such as TOF-MS, can determine the mass of a molecule with high accuracy, which allows for the confirmation of its elemental formula. nih.gov For this compound (C₁₀H₁₃NO₂), the calculated monoisotopic mass is 179.0946 Da. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the precursor ion and analyzing the resulting product ions. These fragmentation patterns serve as a molecular fingerprint, helping to elucidate the structure of the parent molecule and its metabolites. nih.govnih.gov

Trace Analysis: When coupled with a separation technique like GC (GC-MS) or LC (LC-MS/MS), mass spectrometry offers exceptional sensitivity and selectivity, making it the gold standard for trace analysis in complex biological samples. nih.govnih.gov The ability to monitor specific precursor-to-product ion transitions (MRM) allows for the detection and quantification of APE and its metabolites at nanogram-per-milliliter levels or lower. nih.gov

Table 4: Chemical Compounds Mentioned in the Article

Colorimetric Assays for Quantitative Determination

A key method for the quantitative analysis of this compound (APE) is a colorimetric assay. nih.govresearchgate.net This technique is based on the chemical reaction between the ester group of APE and hydroxylamine, which results in the formation of the corresponding hydroxamic acid. This intermediate product then reacts with ferric(III) ions in an acidic solution to form a distinctly colored ferric(III)-hydroxamic acid complex. nih.govresearchgate.netresearchgate.net The intensity of the resulting color is directly proportional to the concentration of APE in the sample, allowing for quantitative determination by measuring the absorbance of the solution at a specific wavelength. researchgate.net

One study compared this colorimetric method with a gas chromatographic approach for the quantitative determination of APE. nih.govresearchgate.net While both methods were viable, the gas chromatographic method was reported to be more precise. nih.govresearchgate.net Nevertheless, the colorimetric assay provides a valuable analytical tool for quantifying APE, particularly when chromatographic equipment is unavailable. nih.govresearchgate.net The assay's utility has been demonstrated in pharmacological studies requiring the quantification of this potent muscarinic agonist. nih.gov

Table 1: Summary of Colorimetric Assay for this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Principle | Formation of a ferric(III)-hydroxamic acid complex from the ester. | nih.govresearchgate.netresearchgate.net |

| Key Reagents | Hydroxylamine, Ferric(III) ions. | nih.gov |

| Detection | Measurement of color intensity (absorbance). | researchgate.net |

| Application | Quantitative determination of APE in pharmacological research. | nih.govresearchgate.net |

| Comparison | Found to be less precise than a direct gas chromatographic method. | nih.govresearchgate.net |

Sample Preparation Strategies for Research Matrices (e.g., in vitro assay media, non-human tissue extracts)

Effective sample preparation is critical for the accurate analysis of this compound in various research matrices. Strategies differ based on the matrix, whether it be for in vitro assays or non-human tissue extracts.

For in vitro assay media , the primary strategy involves the dissolution of APE to create stock solutions that are then diluted into the cell culture medium to achieve the desired final concentration. mdpi.com Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions of arecaidine esters. mdpi.com These stock solutions are then added to the respective cell culture media, such as Dulbecco's Modified Eagle's Medium (DMEM), for experiments. tandfonline.comconicet.gov.ar In many studies, APE is directly dissolved in the culture medium to treat cells at specific concentrations, for example, 100 µM, for various incubation periods. nih.govnih.govresearchgate.netnih.gov Following incubation, the cells or media can be processed further. For instance, protein extraction from cell lysates involves using specific lysis buffers and subsequent centrifugation to separate proteins for analyses like Western blotting. nih.govnih.gov

For non-human tissue extracts , preparation methods focus on efficiently extracting the compound from complex biological materials. A study on the stability of APE involved its quantification in the aqueous humor of rabbits, demonstrating a method applicable to biological fluids. nih.gov For other areca alkaloids like arecoline and arecaidine, protein precipitation using methanol has been effectively used to extract them from rat plasma. biocrick.com Another common technique for plant-based tissues, such as areca nuts, involves grinding the sample in a solvent like methanol, followed by a series of extraction and purification steps. chula.ac.th These steps can include vacuum drying, re-dissolving in an acidic solution, washing with an organic solvent like chloroform (B151607), and then making the aqueous layer alkaline before final extraction with chloroform. chula.ac.th

Table 2: Sample Preparation Strategies for this compound and Related Compounds

| Matrix | Preparation Strategy | Details | Source(s) |

|---|---|---|---|

| In Vitro Assay Media | Stock Solution Preparation | Dissolving APE in DMSO to create a concentrated stock solution for later dilution in culture media. | mdpi.com |

| Direct Dissolution | Adding APE directly to cell culture media (e.g., DMEM) to achieve final experimental concentrations. | nih.govnih.govnih.gov | |

| Protein Lysate Preparation | Harvesting cells after treatment and using lysis buffers for protein extraction and subsequent analysis. | nih.govnih.gov | |

| Non-Human Tissue Extracts | Biological Fluid Extraction | Direct analysis from fluids like the aqueous humor of rabbits. | nih.gov |

| Protein Precipitation | Use of methanol to precipitate proteins and extract analytes from plasma. | biocrick.com | |

| Solvent Extraction | Grinding tissue in methanol, followed by acid-base extraction steps using chloroform. | chula.ac.th |

Table 3: Compound Reference

| Compound Name | |

|---|---|

| Arecaidine | |

| This compound (APE) | |

| Arecoline | |

| Atropine | |

| Carbachol | |

| Chloroform | |

| Dimethyl sulfoxide (DMSO) | |

| Guvacine | |

| Guvacoline | |

| Methanol | |

| Methoctramine | |

| Paclitaxel (B517696) |

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a ligand, such as arecaidine (B1214280) propargyl ester, and its receptor, typically a protein.

Research has employed molecular docking simulations to investigate the molecular interactions of arecaidine propargyl ester with muscarinic acetylcholine (B1216132) receptors (mAChRs). unimi.it Studies using software like AutoDock4 and AutoDock Vina have been conducted to evaluate how APE binds to the M2 muscarinic receptor (M2R). unimi.it These models help identify the specific binding sites and the nature of the molecular interactions within the orthosteric site of the receptor. unimi.it The orthosteric portion of related dualsteric ligands has been shown to share numerous interactions with known agonists, highlighting the utility of these models. unimi.it

Docking studies on related muscarinic agonists and antagonists have provided a framework for understanding the key interactions that govern binding. For instance, analysis of the M1 muscarinic receptor has identified critical amino acid residues involved in ligand binding, such as tyrosine, tryptophan, serine, and aspartic acid. rsc.org These interactions are typically a mix of hydrophobic contacts and electrostatic forces, including hydrogen bonds. rsc.org While specific docking studies for APE detail its binding pose, broader studies on related arecaidine esters have shown how modifications can introduce additional hydrogen bonding interactions, influencing affinity and selectivity. mdpi.com

Computational screening and docking have been used to assess the binding energies of various ligands at muscarinic receptors. The binding energy provides a numerical estimate of how strongly a ligand binds to its target.

| Ligand | Molecular Weight ( g/mol ) | Binding Energy at M1-AChR (kcal/mol) |

| This compound | 202.15 | -1.18 to -1.26 |

| Iperoxo | 235.81 | -0.01 |

| Oxotremorine | 172.67 | -0.98 to -1.09 |

| Arecoline (B194364) | 181.6 | -0.54 |

This table presents selected data on binding energies discovered in docking screens for the M1-AChR receptor. Binding energy values are derived from experimental pKi data and serve as a computational metric for affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com By establishing this correlation, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. wikipedia.org A QSAR model generally takes the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties). wikipedia.org

The foundation of QSAR lies in structure-activity relationship (SAR) studies. For this compound and its analogues, extensive SAR studies have been conducted to understand how modifications to its chemical structure affect its potency and selectivity at different muscarinic receptor subtypes. unimi.itthegoodscentscompany.com A key study from 1989 systematically altered the ester side chain of APE to probe its interactions with M1 and M2 receptors. nih.gov

The research demonstrated that the structure of the ester side chain is a critical determinant of pharmacological activity. Key findings from these SAR studies include:

Chain Length: Extending the alkyne chain from a propynyl (B12738560) ester (APE) to a butynyl or pentynyl ester resulted in compounds with roughly equal potency at M1 and M2 receptors. However, further extension to a hexynyl derivative led to a significant drop in potency. nih.gov

Triple Bond Position: Shifting the triple bond within the side chain and introducing bulky groups could convert the molecule from an agonist (a receptor activator) into a competitive antagonist (a receptor blocker). nih.gov

Selectivity: APE and its 2-butynyl analogue displayed some selectivity for cardiac M2 receptors over ileal M2 receptors. nih.gov

These empirical relationships form the basis for developing predictive QSAR models. By quantifying molecular descriptors (e.g., size, lipophilicity, electronic properties) for each analogue and correlating them with measured biological activity (e.g., EC50 or pA2 values), a statistically validated QSAR model can be built. mdpi.com Such a model could then predict the activity of other novel arecaidine esters, streamlining the search for compounds with a desired pharmacological profile.

| Analogue Modification (Ester Side Chain) | Pharmacological Profile | Receptor Subtype(s) |

| Propargyl (APE) | Potent Agonist | M1, M2 |

| 2-Butynyl Ester | Agonist (equipotent with APE) | M1, M2 |

| 2-Pentynyl Ester | Agonist (equipotent with APE) | M1, M2 |

| 2-Hexynyl Ester | Less Potent Agonist | M1, M2 |

| 2-Heptynyl Ester | No Agonist Action | M1, M2 |

| Modified Triple Bond Position + Bulky Group | Competitive Antagonist | M1, M2 |

This table summarizes structure-activity relationship findings for analogues of this compound, based on research assessing their potency at muscarinic receptors. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

While specific DFT studies focused exclusively on this compound are not prominent in the literature, the methodology is widely applied to organic molecules and drug candidates to understand their chemical behavior. mdpi.com Typical parameters calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. physchemres.org

Electrostatic Potential: This calculation maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions like those with a receptor binding site.

Mulliken Charges and Spin Densities: These parameters describe the charge and electron spin distribution at the atomic level. nrel.gov

For a molecule like this compound, DFT calculations could precisely model the electronic character of the ester group and the alkyne function, providing a theoretical rationale for its observed reactivity and binding affinity at muscarinic receptors. Such calculations are often performed using software packages like Gaussian, employing specific functionals and basis sets (e.g., B3LYP/6-311G(d,p)) to achieve a balance of accuracy and computational cost. mdpi.com

| Calculated Quantum Chemical Property | Significance in Drug Action |

| EHOMO (Energy of HOMO) | Relates to the ability to donate an electron. |

| ELUMO (Energy of LUMO) | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | Indicates chemical reactivity and stability. |

| Dipole Moment (μ) | Influences solubility and electrostatic interactions. |

| Electrostatic Potential Map | Visualizes charge distribution and sites for interaction. |

| Absolute Electronegativity (χ) | Measures the power of an atom to attract electrons. |

This table outlines common parameters derived from quantum chemical calculations and their relevance to understanding a molecule's potential pharmacological activity. physchemres.org

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) is a computational simulation method that shows how atoms and molecules move and interact with each other over time. In pharmacology, MD simulations are used to study the physical behavior of a ligand-receptor complex in a realistic, dynamic environment that includes water and ions, mimicking physiological conditions.

MD simulations provide insights that are complementary to static molecular docking. While docking predicts a likely binding pose, MD simulations can assess the stability of that pose, revealing how the ligand and receptor adjust their conformations in response to each other and their surroundings. This technique has been applied to study other modulators of muscarinic receptors, demonstrating its utility in the field. mdpi.com For example, Gaussian accelerated Molecular Dynamics (GaMD) simulations have been used to compare the binding stability of different positive allosteric modulators (PAMs) at the M4 receptor, showing that some ligands form more stable interactions than others. mdpi.com

For this compound, an MD simulation would typically start with a docked pose of the molecule in the binding site of a muscarinic receptor. The simulation would then calculate the forces between all atoms in the system and use these forces to predict their movements over a period of nanoseconds to microseconds.

Key insights from such a simulation could include:

Binding Pose Stability: Determining whether the initial docked pose is stable or if the ligand shifts to a different, more favorable orientation.

Interaction Dynamics: Observing the formation and breaking of specific hydrogen bonds and other interactions between APE and the receptor over time.

Conformational Changes: Revealing how the binding of APE might induce conformational changes in the receptor, which is the first step in signal transduction.

Role of Water: Understanding the role that water molecules in the binding site play in mediating the ligand-receptor interaction.

Although specific MD simulation studies on this compound are not widely published, this computational approach remains a critical tool for gaining a deeper, dynamic understanding of its interaction with muscarinic receptors. mdpi.com

Synthesis and Biochemical Evaluation of Arecaidine Propargyl Ester Derivatives and Analogs

Systematic Synthesis of Arecaidine (B1214280) Esters with Diverse Alcohol Moieties

The synthesis of arecaidine esters, including arecaidine propargyl ester and its analogs, is primarily achieved through esterification reactions, coupling arecaidine with a variety of alcohol moieties. A common and effective method employed is the Steglich esterification. nih.gov This reaction typically uses a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). nih.govresearchgate.net

The general procedure involves reacting arecaidine with the desired alcohol in a suitable solvent, such as chloroform (B151607) or dichloromethane, in the presence of the coupling agent and catalyst. nih.govresearchgate.net This approach has been successfully used to synthesize a series of hydroxylated arecaidine esters by reacting arecaidine with various hydroxylated benzyl (B1604629) and benzhydrol alcohols. nih.govresearchgate.net

For instance, hydroxymethyl group-bearing benzyl esters have been synthesized in good yields (73–83%) from arecaidine and their corresponding benzenedimethanol precursors using the EDC-HCl/4-DMAP system. nih.gov Similarly, the synthesis of more complex esters, such as those derived from hydrobenzoin (B188758), has been accomplished, highlighting the versatility of this synthetic strategy. researchgate.netnih.gov In some cases, protecting groups like tert-butyldimethylsilyl (TBS) are used for hydroxyl groups on the alcohol moiety, which are later removed, often using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govresearchgate.net

The synthetic routes are designed to be efficient and adaptable, allowing for the creation of a diverse library of arecaidine esters for subsequent biochemical evaluation. nih.govresearchgate.net The choice of the alcohol moiety is a critical aspect of the design process, as it significantly influences the resulting ester's physicochemical properties and biological activity. nih.gov

Chemical Modification of the Arecaidine Ring System

While the majority of synthetic efforts focus on modifying the ester group attached to the arecaidine core, the tetrahydropyridine (B1245486) ring system of arecaidine itself presents opportunities for structural variation. Arecaidine, or 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxylic acid, is a structural analog of other Areca alkaloids like guvacine, differing in the N-methylation of the pyridine (B92270) ring. fda.govekb.eg

Biochemical Characterization of Novel Derivatives (In Vitro Receptor Binding and Enzyme Assays)

The biochemical evaluation of this compound and its derivatives is crucial for understanding their mechanism of action and potential as research tools. This characterization primarily involves in vitro receptor binding studies and enzyme inhibition assays.

In Vitro Receptor Binding

This compound is a potent muscarinic receptor agonist with some selectivity for the M2 receptor subtype. rndsystems.comtocris.com Its binding affinity and that of its analogs have been extensively studied using competitive radioligand binding assays. nih.govmdpi.com These assays typically utilize Chinese Hamster Ovary (CHO) cells expressing individual human muscarinic receptor subtypes (hM1-hM5) and a radiolabeled antagonist like [3H]N-methylscopolamine ([3H]NMS). nih.govmdpi.comnih.gov

Studies show that this compound binds selectively to M2 receptors over M1, M3, M4, and M5 subtypes. caymanchem.comglpbio.com For example, in one study using CHO cells, the hydrobromide salt of this compound displayed Ki values of 0.0871 µM for M2, compared to 1.23 µM (M1), 0.851 µM (M3), 0.977 µM (M4), and 0.933 µM (M5). caymanchem.comglpbio.com The high-affinity Kd of this compound (APE) for muscarinic receptors in rat pancreatic islets was determined to be 8.1 nM. nih.gov

The introduction of different ester moieties significantly impacts receptor affinity and selectivity. For instance, a series of hydroxylated arecaidine esters were synthesized and evaluated, with one promising compound (17b) showing a binding constant in the single-digit nanomolar range (5.5 nM) for the hM1 receptor. nih.gov Functional assays, such as measuring calcium flux in cells, are also used to determine whether a compound acts as an agonist or an antagonist. nih.govresearchgate.net In isolated guinea pig atria, this compound induces negative inotropic actions, a functional effect mediated by M2 receptors. nih.gov

Enzyme Assays

Structure-Based Design of Enhanced Analogs for Specific Research Applications

The development of new arecaidine analogs is increasingly guided by structure-based design and computational methods. researchgate.netnih.gov By combining synthesis, biochemical evaluation, and in silico docking studies, researchers can rationally design ligands with enhanced affinity and selectivity for specific muscarinic receptor subtypes. nih.govresearchgate.net

This approach is exemplified by the development of hydroxylated arecaidine esters targeting M1 mAChRs. nih.gov The structural modification strategy involves introducing hydrogen-bonding functionalities into the alcohol moiety of the ester to enhance interactions within the orthosteric binding site of the receptor. researchgate.net Molecular docking experiments help to predict and rationalize the binding poses of different stereoisomers and analogs, guiding the selection of the most promising candidates for synthesis. researchgate.netnih.gov

A key application for these enhanced analogs is the development of radiolabeled ligands for Positron Emission Tomography (PET) imaging. researchgate.net PET tracers require specific properties, including high affinity for the target receptor and the ability to cross the blood-brain barrier. nih.gov Structure-based design helps in optimizing these properties. For example, by evaluating stereoisomers of hydrobenzoin esters of arecaidine, researchers identified an (R,R)-isomer as a promising lead structure for future PET tracer development due to its higher subtype selectivity and lower Ki value for the M1 receptor. researchgate.net The systematic exploration of structure-activity relationships (SAR) is fundamental to this process, allowing for the fine-tuning of ligand properties for specific research applications, such as quantifying receptor engagement in the brain. rndsystems.comresearchgate.net

Table of Mentioned Compounds

Future Research Directions and Unaddressed Academic Questions

Exploration of Additional Biochemical Targets and Off-Target Interactions

While Arecaidine (B1214280) propargyl ester is recognized for its selectivity towards the M2 muscarinic receptor, a comprehensive understanding of its full interaction profile within the biological system is still evolving. caymanchem.comtargetmol.com Future research should systematically explore potential secondary and off-target interactions that may contribute to its observed pharmacological effects.

Initial studies have established its binding affinity for the five human muscarinic receptor subtypes, demonstrating clear selectivity for M2. caymanchem.comtargetmol.com However, some research also indicates that APE acts as a partial agonist at M4 receptors, suggesting a more complex interaction with the muscarinic receptor family than previously thought. nih.gov The functional consequences of these secondary interactions, particularly in tissues where multiple muscarinic subtypes are co-expressed, remain a significant area for investigation.

Furthermore, the downstream effects of APE-mediated M2 activation in various cell types hint at a complex network of biochemical sequelae. For instance, in glioblastoma and ovarian cancer cells, APE induces apoptosis and the production of reactive oxygen species (ROS). caymanchem.commedchemexpress.com In neuroblastoma cells, it can downregulate the expression of the N-MYC transcription factor, which is crucial for tumor progression. mdpi.com Understanding the precise signaling cascades that link M2 receptor activation by APE to these specific cellular outcomes is a critical unaddressed question. Research could focus on identifying the G-proteins, second messengers, and ultimate effector proteins involved in these pathways. mdpi.com

Exploring interactions with entirely different classes of receptors or enzymes is also warranted. Although arecoline (B194364), a related compound, shows activity at nicotinic acetylcholine (B1216132) receptors (nAChR), APE's profile at these targets is less characterized. nih.gov A broad screening approach against a panel of receptors, ion channels, and enzymes would provide a more complete picture of APE's specificity and potential for off-target effects.

Table 1: Binding Affinity of Arecaidine Propargyl Ester at Human Muscarinic Receptors Data derived from studies in CHO cells expressing human receptors.

| Receptor Subtype | K_i (µM) |

| M1 | 1.23 |

| M2 | 0.0871 |

| M3 | 0.851 |

| M4 | 0.977 |

| M5 | 0.933 |

| Source: caymanchem.comtargetmol.com |

Advanced Analytical Methodologies for Complex Biological Systems (non-clinical)

To fully understand the pharmacokinetics and pharmacodynamics of this compound in non-clinical research, sensitive and precise analytical methods are essential. To date, published methods for the quantification of APE are limited.

One study compared a colorimetric assay with a direct gas chromatographic (GC) method for determining APE concentrations. nih.gov The GC method, using arecoline as an internal standard, was found to be more precise and was successfully applied to measure the stability of APE in the aqueous humor of rabbits. nih.gov

However, more advanced techniques could offer significant advantages in terms of sensitivity, specificity, and throughput, especially when analyzing complex biological matrices like tissue homogenates or plasma. Future research in this area should focus on the development and validation of methods such as: